molecular formula C27H32O9 B577537 dodoviscin A CAS No. 1372527-25-7

dodoviscin A

Cat. No. B577537
CAS RN: 1372527-25-7
M. Wt: 500.544
InChI Key: JOFIZXLDARFSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodoviscin A is a natural product found in Dodonaea viscosa . It is a pigmentation-altering agent that can inhibit melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059 .


Molecular Structure Analysis

Dodoviscin A has a molecular formula of C27H32O9 . Its structure includes a chromen-4-one moiety and two phenyl groups, which are substituted with hydroxy and methoxy groups .


Physical And Chemical Properties Analysis

Dodoviscin A has a molecular weight of 500.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its exact mass and monoisotopic mass are 500.20463259 g/mol .

Scientific Research Applications

Melanogenesis Inhibition

Dodoviscin A, a natural product derived from the aerial parts of Dodonaea viscosa, has shown promise as a melanogenesis inhibitor. In a study conducted on B16-F10 melanoma cells, dodoviscin A effectively suppressed melanin biosynthesis induced by compounds like 3-isobutyl-1-methylxanthine and PD98059. Importantly, it did not adversely affect cell viability. Furthermore, dodoviscin A inhibited the activity of mushroom tyrosinase, a key enzyme involved in melanin production. These findings suggest that dodoviscin A could be a valuable agent for treating hyperpigmentation-related conditions such as melasma and freckles .

Pigmentation-Altering Agent

Given its ability to modulate melanin production, dodoviscin A holds promise as a pigmentation-altering agent. Cosmetic formulations targeting skin pigmentation could potentially benefit from incorporating dodoviscin A. Its selective inhibition of tyrosinase activity without compromising cell viability makes it an attractive candidate for cosmetic and therapeutic applications .

Mechanism of Action

Dodoviscin A inhibits phosphorylation of the cAMP response element binding protein (CREB) induced by 3-isobutyl-1-methylxanthine and forskolin. This modulation of CREB signaling may contribute to its effects on melanin biosynthesis and tyrosinase activity .

Bioinformatics and Chemogenomics

Considering the computational advances in chemogenomics, dodoviscin A’s interactions with protein targets could be further explored using in silico tools. Computational chemogenomics approaches can help predict its binding affinity to various biological targets, aiding drug discovery efforts .

properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFIZXLDARFSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dodoviscin A

Q & A

Q1: How does Dodoviscin A exert its anti-melanogenic effects?

A1: Dodoviscin A inhibits melanin production in B16-F10 melanoma cells, which are commonly used to study pigmentation. [] It does this through multiple mechanisms:

  • Tyrosinase Inhibition: Dodoviscin A directly inhibits tyrosinase activity, an essential enzyme in melanin synthesis. [] It reduces both the activity of mushroom tyrosinase in a cell-free system and the activity and expression of mature tyrosinase protein in cells. []
  • cAMP Pathway Modulation: Dodoviscin A suppresses the phosphorylation of cAMP response element binding protein (CREB) induced by forskolin and 3-isobutyl-1-methylxanthine (IBMX). [] This suggests that it interferes with the cAMP signaling pathway, which plays a crucial role in melanogenesis.

Q2: Has Dodoviscin A demonstrated activity against any specific proteins or pathways beyond melanogenesis?

A2: Yes, recent research suggests that Dodoviscin A exhibits inhibitory activity against extracellular signal-regulated kinase 2 (ERK2). [] ERK2 is a key protein kinase involved in cell growth, differentiation, and survival, making it a relevant target for various therapeutic areas. While the study identified Dodoviscin A through virtual screening and confirmed its activity in vitro, further research is needed to fully understand its mechanism of action and potential therapeutic implications. []

Q3: What are the potential applications of Dodoviscin A based on the current research?

A3: While further research is necessary, Dodoviscin A shows promise in two main areas:

  • Hyperpigmentation Disorders: Its inhibitory effect on melanin production suggests potential as a therapeutic agent for hyperpigmentation disorders like melasma, freckles, and chloasma. [] Further research could explore its efficacy and safety in relevant in vivo models and potentially clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.